
3-(But-3-YN-1-YL)tetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(But-3-YN-1-YL)tetrahydrofuran is an organic compound with the molecular formula C8H12O It is a derivative of tetrahydrofuran, where a butynyl group is attached to the third carbon of the tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-YN-1-YL)tetrahydrofuran typically involves the reaction of tetrahydrofuran with but-3-yn-1-ol under specific conditions. One common method is the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of tetrahydrofuran to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as distillation and recrystallization are often employed to purify the compound .
化学反応の分析
Types of Reactions
3-(But-3-YN-1-YL)tetrahydrofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes .
科学的研究の応用
3-(But-3-YN-1-YL)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(But-3-YN-1-YL)tetrahydrofuran involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s unique structure allows it to interact with various biological pathways, influencing cellular processes and biochemical reactions .
類似化合物との比較
Similar Compounds
Tetrahydrofuran: A parent compound with a similar ring structure but without the butynyl group.
But-3-yn-1-ol: A precursor in the synthesis of 3-(But-3-YN-1-YL)tetrahydrofuran.
2-(But-3-YN-1-YL)tetrahydrofuran: A structural isomer with the butynyl group attached to a different carbon atom.
Uniqueness
This compound is unique due to the presence of the butynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C8H12O |
|---|---|
分子量 |
124.18 g/mol |
IUPAC名 |
3-but-3-ynyloxolane |
InChI |
InChI=1S/C8H12O/c1-2-3-4-8-5-6-9-7-8/h1,8H,3-7H2 |
InChIキー |
DBONRNMWXHSXPP-UHFFFAOYSA-N |
正規SMILES |
C#CCCC1CCOC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride](/img/structure/B13558640.png)
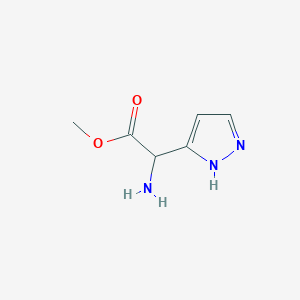
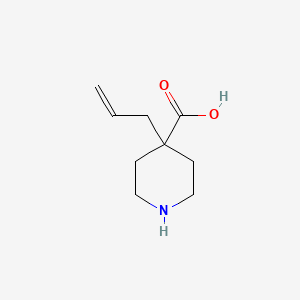

![1'-Methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13558676.png)


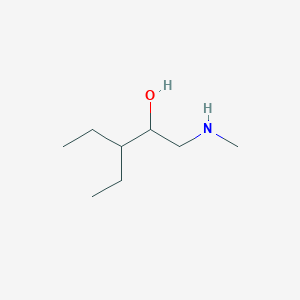
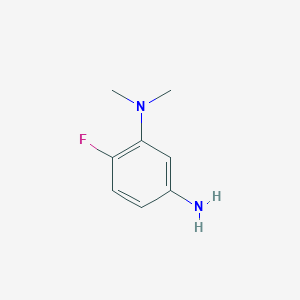
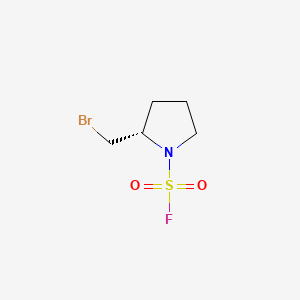
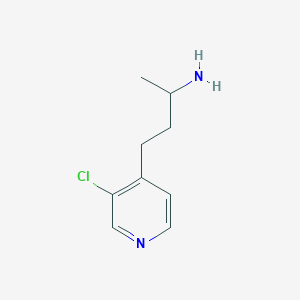
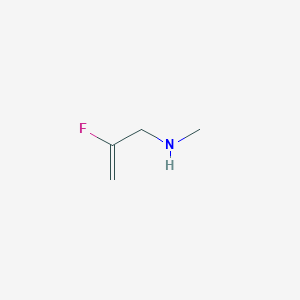

![Methyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B13558713.png)
